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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000

Cat. No.: B15135229

Get Quote

This guide provides a comprehensive overview of the bioconjugation chemistry of 1,2-dioleoyl-

sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DOPE-PEG 2000), a

critical component in advanced drug delivery systems. Tailored for researchers, scientists, and

drug development professionals, this document details the core principles, experimental

methodologies, and characterization techniques for creating targeted nanoparticles and

liposomes.

Core Principles of DOPE-PEG 2000
DOPE-PEG 2000 is a synthetic phospholipid-polymer conjugate that combines the fusogenic

lipid DOPE with a 2000 Dalton polyethylene glycol (PEG) chain.[1] The DOPE component

provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG

chain offers "stealth" properties, reducing clearance by the mononuclear phagocyte system and

prolonging circulation time.[2][3] The terminal end of the PEG chain can be functionalized with

various reactive groups, enabling the covalent attachment of targeting ligands such as

antibodies, peptides, and aptamers.[4][5]

The choice of functional group dictates the bioconjugation strategy. The most common

derivatives include:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15135229#bc-rfq
https://www.researchgate.net/publication/309525789_Preparation_Characterization_and_Physicochemical_Properties_of_DOPE-PEG2000_Stabilized_Oleic_Acid-Soy_Lecithin_Liposomes_POLL
https://www.caymanchem.com/news/strategies-to-ensure-the-purity-of-pegylated-lipids-in-lipid-nanoparticles
https://creativepegworks.com/blog/maleimide-thiol-conjugation-for-drug-targeting
https://pmc.ncbi.nlm.nih.gov/articles/PMC6210079/
https://pubmed.ncbi.nlm.nih.gov/12237543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135229?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


DOPE-PEG 2000-Amine (-NH2): The terminal primary amine allows for conjugation to

molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.[1]

[6]

DOPE-PEG 2000-Maleimide: This derivative is highly specific for molecules containing free

sulfhydryl (thiol) groups, typically found in cysteine residues of peptides and proteins.[7]

DOPE-PEG 2000-NHS ester: This activated ester reacts efficiently with primary amines on

targeting ligands to form stable amide bonds.[8]

Quantitative Data on DOPE-PEG 2000 Formulations
The physicochemical properties of liposomes and nanoparticles are significantly influenced by

the incorporation of DOPE-PEG 2000 and its conjugates. The following tables summarize key

quantitative data from various studies.
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Formulation
Compositio
n

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

Oleic Acid-

Soy Lecithin

Liposomes

with DOPE-

PEG 2000

1102.3
Reduced by

46.2%
-18

>75 (for

various

drugs)

[1]

PEGylated β-

elemene

liposomes

(with DSPE-

PEG 2000)

83.31 ± 0.181 0.279 ± 0.004 -21.4 ± 1.06 95.53 ± 1.712 [9]

DSPE-PEG

2000 /

Soluplus (1/1

ratio)

116.6 0.112 -13.7
Not

Applicable
[10]

DSPE-PEG

2000 /

Soluplus (1/4

ratio)

72.0 0.103 -11.3
Not

Applicable
[10]

DSPE-PEG

2000 /

Soluplus (1/5

ratio)

54.5 0.057 -6.0
Not

Applicable
[10]
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Ligand
Functionalized
PEG-Lipid

Molar Ratio
(Ligand:Lipid)

Conjugation
Conditions

Reference

Thiol-p53(14-29)

peptide

DSPE-PEG-

Maleimide
1:3

1:1 DMF/0.1 M

sodium

phosphate buffer

(pH 7.4), 1 hour

[4]

Anti-CD133

Monoclonal

Antibody

DSPE-

PEG(3400)-NHS
1:6

0.1 M

Phosphate-

buffered saline

(pH 7.4), 4 hours

at room

temperature

[11]

c-RGD peptide
DSPE-PEG

2000-maleimide
1:1

Phosphate-

buffered saline

(pH 7.4),

overnight at 4°C

[12]

Thiolated OX26

Monoclonal

Antibody

DSPE-

PEG(2000)-

maleimide

Variable Not specified [13]

Experimental Protocols
This section provides detailed methodologies for key experiments involving DOPE-PEG 2000

bioconjugation.

Protocol 1: Peptide Conjugation to DOPE-PEG 2000-
Maleimide
This protocol describes the conjugation of a thiol-containing peptide to DOPE-PEG 2000-

Maleimide.

Materials:

Thiol-containing peptide
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DOPE-PEG 2000-Maleimide

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Peptide Preparation: Dissolve the thiol-containing peptide in degassed PBS (pH 6.5-7.5) to a

final concentration of 1-5 mg/mL. If the peptide has intramolecular disulfide bonds, reduction

with a reagent like TCEP may be necessary.

DOPE-PEG 2000-Maleimide Preparation: Immediately before use, dissolve the DOPE-PEG

2000-Maleimide in DMF or DMSO to a concentration that will result in a 10-20 fold molar

excess over the peptide in the final reaction mixture.

Conjugation Reaction: Add the dissolved DOPE-PEG 2000-Maleimide to the peptide

solution. The final concentration of the organic solvent should not exceed 10% (v/v) to

maintain protein stability.

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or

overnight at 4°C, protected from light.

Quenching: Add a quenching reagent in slight molar excess to the initial amount of

maleimide to react with any unreacted maleimide groups.

Purification: Purify the conjugate using SEC to remove unreacted peptide, excess DOPE-

PEG 2000-Maleimide, and quenching reagent.

Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF

MS to verify the increase in molecular weight.
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Protocol 2: Antibody Conjugation to DOPE-PEG 2000-
NHS Ester
This protocol outlines the conjugation of an antibody to DOPE-PEG 2000-NHS Ester.

Materials:

Antibody

DOPE-PEG 2000-NHS Ester

Anhydrous DMSO or DMF

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Dialysis or desalting column

Procedure:

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at

a concentration of 1-10 mg/mL.

DOPE-PEG 2000-NHS Ester Preparation: Immediately before use, dissolve the DOPE-PEG

2000-NHS Ester in anhydrous DMSO or DMF to a concentration that will allow for a 20-fold

molar excess in the final reaction.

Conjugation Reaction: Add the dissolved DOPE-PEG 2000-NHS Ester to the antibody

solution. The volume of the organic solvent should be less than 10% of the total reaction

volume.

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any

unreacted NHS esters. Incubate for 30 minutes at room temperature.
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Purification: Remove excess, unreacted reagents by dialysis against PBS or by using a

desalting column.

Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in

molecular weight and quantify the degree of conjugation.

Protocol 3: Liposome Formulation by Thin-Film
Hydration
This protocol describes the preparation of liposomes incorporating DOPE-PEG 2000

conjugates.[14]

Materials:

Structural lipids (e.g., DSPC, Cholesterol)

DOPE-PEG 2000 conjugate

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., PBS, pH 7.4)

Rotary evaporator

Extrusion system with polycarbonate membranes

Procedure:

Lipid Film Formation: Dissolve the structural lipids and the DOPE-PEG 2000 conjugate in

chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is

33:62:5 for Cholesterol:DSPC:DOPE-PEG 2000 conjugate.[14]

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin

lipid film on the wall of the flask.

Drying: Further dry the film under vacuum for at least 2 hours to remove any residual

solvent.
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Hydration: Hydrate the thin film with the desired aqueous buffer by gentle rotation at a

temperature above the phase transition temperature of the lipids. This results in the

formation of multilamellar vesicles (MLVs).

Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the

MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g.,

100 nm).

Purification: Remove any unencapsulated material by size exclusion chromatography or

dialysis.

Characterization: Characterize the liposomes for size, polydispersity, and zeta potential using

Dynamic Light Scattering (DLS).

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental

workflows.

Peptide/Antibody Preparation

DOPE-PEG 2000 Preparation

Conjugation Reaction Purification & Characterization
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(MALDI-TOF, SDS-PAGE)

Click to download full resolution via product page

Caption: Workflow for DOPE-PEG 2000 Bioconjugation.
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Caption: Workflow for Liposome Formulation.
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Conclusion
DOPE-PEG 2000 is a versatile and indispensable tool in the field of drug delivery. Its well-

defined bioconjugation chemistry allows for the rational design of targeted nanoparticles and

liposomes. By carefully selecting the appropriate functional group and optimizing reaction

conditions, researchers can effectively couple a wide range of targeting moieties, thereby

enhancing the therapeutic efficacy of encapsulated agents. The protocols and data presented

in this guide serve as a valuable resource for the development of next-generation drug delivery

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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